Liriodendronine 2-O-methyl ether

Catalog No.
S594615
CAS No.
52410-28-3
M.F
C17H11NO3
M. Wt
277.27 g/mol
Availability
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Liriodendronine 2-O-methyl ether

CAS Number

52410-28-3

Product Name

Liriodendronine 2-O-methyl ether

IUPAC Name

16-hydroxy-15-methoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one

Molecular Formula

C17H11NO3

Molecular Weight

277.27 g/mol

InChI

InChI=1S/C17H11NO3/c1-21-12-8-9-6-7-18-15-13(9)14(17(12)20)10-4-2-3-5-11(10)16(15)19/h2-8,20H,1H3

InChI Key

TYPNWOPNOODJLW-UHFFFAOYSA-N

SMILES

COC1=C(C2=C3C(=C1)C=CN=C3C(=O)C4=CC=CC=C42)O

Synonyms

LIR-ME, liriodendronine 2-O-methyl ether

Canonical SMILES

COC1=C(C2=C3C(=C1)C=CN=C3C(=O)C4=CC=CC=C42)O

Liriodendronine 2-O-methyl ether is a naturally occurring alkaloid derived from the Liriodendron genus, which includes species such as the tulip tree. This compound is recognized for its structural complexity and potential pharmacological applications. The chemical structure of Liriodendronine 2-O-methyl ether features a methoxy group at the 2-position of the liriodendronine backbone, enhancing its solubility and possibly its biological activity compared to its parent compound.

, primarily involving the methylation of liriodendronine. A notable method includes the treatment of liriodendronine with diazomethane, which facilitates the introduction of the methoxy group at the 2-position. This reaction typically occurs under controlled conditions to prevent over-methylation or degradation of the alkaloid structure .

Research indicates that Liriodendronine 2-O-methyl ether exhibits a range of biological activities. It has been shown to possess antimicrobial properties, particularly against certain fungi and bacteria. Additionally, studies suggest that it may have anti-inflammatory and analgesic effects, making it a candidate for further pharmacological exploration . Its biological activity is likely influenced by its structural modifications compared to other related compounds.

The synthesis of Liriodendronine 2-O-methyl ether generally involves:

  • Starting Material: Lysicamine is commonly used as a precursor.
  • Methylation Reaction: The compound is subjected to methylation using diazomethane or other methylating agents.
  • Purification: The resulting product is purified through techniques such as chromatography to isolate Liriodendronine 2-O-methyl ether from by-products and unreacted starting materials .

Liriodendronine 2-O-methyl ether has potential applications in various fields:

  • Pharmaceuticals: Due to its antimicrobial and anti-inflammatory properties, it may be developed into therapeutic agents.
  • Natural Product Chemistry: It serves as a model compound for studying alkaloid modifications and their effects on biological activity.
  • Agriculture: Its properties may be explored for use in developing natural pesticides or fungicides.

Interaction studies involving Liriodendronine 2-O-methyl ether have focused on its effects on microbial growth and inflammation pathways. Preliminary findings suggest that this compound can modulate various biological pathways, which could lead to synergistic effects when combined with other therapeutic agents. Further research is needed to elucidate its mechanisms of action and potential interactions with other compounds in biological systems.

Liriodendronine 2-O-methyl ether shares structural similarities with several other alkaloids. Below are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
LiriodendronineParent compound without methylationFound in Liriodendron species
LysicaminePrecursor to liriodendronineExhibits different biological activities
LiriodenineSimilar backbone, different substituentsPotentially higher bioactivity
2-O,N-DimethylliriodendronineDimethylated versionEnhanced solubility and activity

Liriodendronine 2-O-methyl ether is unique due to its specific methoxy substitution at the 2-position, which may influence its solubility and biological activity differently than its analogs.

XLogP3

3.2

Other CAS

52410-28-3

Wikipedia

Liriodendronine 2-O-methyl ether

Dates

Last modified: 07-20-2023

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